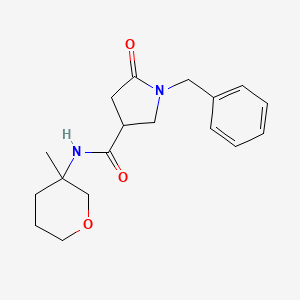![molecular formula C18H22F3N3O2 B6963030 N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6963030.png)
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide is an organic compound known for its diverse range of applications in various scientific fields. Its unique structure, combining a cyclopropane ring with a piperazine moiety, sets it apart from many other compounds, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: : The piperazine core can be synthesized by reacting ethylenediamine with a suitable carbonyl compound under controlled conditions.
Attachment of the Cyclopropane Ring: : The cyclopropane ring is introduced through a cyclopropanation reaction using appropriate reagents such as diazomethane.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is incorporated via a nucleophilic substitution reaction using a trifluoromethylating agent.
Final Assembly: : The different fragments are then coupled under controlled conditions to form the final product.
Industrial Production Methods
For large-scale production, methods are optimized for cost-effectiveness and efficiency. These methods often involve using high-purity reagents and automated equipment to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can convert it into different reduced forms, often using hydrogenation.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, given the reactive nature of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromic acid.
Reducing Agents: : Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.
Substitution Reagents: : Halides, nucleophiles like amines, and electrophiles such as alkyl halides are often used.
Major Products
The major products formed from these reactions vary widely based on the reaction conditions but can include various oxidized, reduced, and substituted derivatives that retain the core structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide is often used as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound has been explored for its potential as a bioactive molecule, with studies investigating its interactions with different biological targets.
Medicine
In medicine, research has been conducted on its potential therapeutic effects, including its use in drug development for various conditions.
Industry
Industrially, it finds use in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity, while the cyclopropane ring and piperazine core provide structural stability and facilitate interactions with various biomolecules.
Comparación Con Compuestos Similares
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methylpiperazine derivatives: : These share the piperazine core but lack the trifluoromethyl group or cyclopropane ring.
Cyclopropane-containing compounds: : These might have different substituents and lack the specific bioactive properties conferred by the piperazine and trifluoromethyl groups.
Trifluoromethylated compounds: : Compounds with a trifluoromethyl group but without the piperazine-cyclopropane combination.
Its uniqueness lies in the synergistic effects of these structural elements, enhancing its applicability across various fields of scientific research.
That’s the detailed dive into this compound. Quite the molecular marvel, isn’t it?
Propiedades
IUPAC Name |
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-22-15(25)17(5-6-17)16(26)24-9-7-23(8-10-24)12-13-3-2-4-14(11-13)18(19,20)21/h2-4,11H,5-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHCXXDNIXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6962949.png)
![(3,5-Dimethylfuran-2-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone](/img/structure/B6962959.png)
![1-cyano-N-[1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide](/img/structure/B6962963.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B6962967.png)
![2-Methylsulfonyl-1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B6962968.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B6962977.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B6962978.png)
![[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6962984.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
![N-(3-methylphenyl)-2-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B6963014.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine](/img/structure/B6963022.png)
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)
![1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B6963062.png)
